molecular formula C18H15ClN2O B2490220 N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257547-50-4

N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2490220
CAS No.: 1257547-50-4
M. Wt: 310.78
InChI Key: ZELBWKQCKWGLCQ-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a substituted acetamide derivative featuring a 2-chlorophenyl group, a phenyl ring, and a 1H-pyrrole moiety (Figure 1).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c19-15-10-4-5-11-16(15)20-18(22)17(21-12-6-7-13-21)14-8-2-1-3-9-14/h1-13,17H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELBWKQCKWGLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2Cl)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with phenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrrole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Heterocyclic moiety : The 1H-pyrrole ring may enhance hydrogen-bonding capacity and metabolic stability.
  • Acetamide backbone : Facilitates hydrogen bonding and structural flexibility.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural homology with the target molecule but differ in substituents, heterocycles, or functional groups:

Compound Name Key Substituents/Heterocycles Molecular Weight (g/mol) Melting Point (°C) Key Differences vs. Target Compound
N-(2-Chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (Target) 2-chlorophenyl, phenyl, 1H-pyrrole ~328.8 Not reported Reference compound
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-thiadiazole, -SH group ~299.8 212–216 Thiadiazole replaces pyrrole; sulfhydryl group
N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Benzothiazole, methoxy group ~361.8 Not reported Benzothiazole replaces pyrrole; methoxy addition
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, dihydro-pyrazole, methyl groups ~415.3 473–475 Dichloro substitution; pyrazole ring; methyl groups
N-(2-Chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide Sulfonylpyrimidine, sulfanyl linker ~493.9 Not reported Sulfonylpyrimidine replaces pyrrole; sulfanyl bridge

Physicochemical and Structural Analysis

  • Heterocyclic Influence: The 1H-pyrrole in the target compound offers planar geometry and moderate hydrogen-bonding capacity, whereas thiadiazole (in ) or pyrazole (in ) introduces additional hydrogen-bonding or coordination sites. Thiadiazole derivatives, for example, are often associated with enhanced metabolic stability .
  • Substituent Effects: Chlorine position: The 2-chlorophenyl group in the target compound may induce steric hindrance compared to 3,4-dichlorophenyl derivatives (e.g., ), which show greater planarity and altered dihedral angles (54.8–77.5°) between aromatic rings .
  • Conformational Flexibility :

    • The target compound’s acetamide backbone allows rotational freedom, whereas analogs like exhibit restricted conformations due to steric interactions between dichlorophenyl and pyrazole rings .

Implications for Pharmacological Potential

  • Enzyme Inhibition : Sulfonylpyrimidine analogs (e.g., ) are explored as kinase or protease inhibitors, implying that substituent choice can tailor target specificity.
  • Metabolic Stability : The pyrrole ring in the target compound may confer resistance to oxidative metabolism compared to thiadiazole or benzothiazole derivatives .

Biological Activity

N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is an organic compound notable for its unique structural features, including a chlorophenyl group, a phenyl group, and a pyrrole ring attached to an acetamide backbone. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, making it a potential candidate for treating infections caused by resistant strains of bacteria.

In comparative studies, similar compounds with pyrrole derivatives have shown effective Minimum Inhibitory Concentrations (MIC) against various pathogens:

CompoundMIC (µg/mL)Target Pathogen
N-(2-chlorophenyl)-2-phenylacetamide12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound is being explored through various in vitro studies. For instance, a recent study evaluated its effects on A549 human lung adenocarcinoma cells, showing that it can induce apoptosis and inhibit cell proliferation. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its utility as a chemotherapeutic agent.

Case Study: A549 Cell Line Evaluation

In a controlled experiment, this compound was tested alongside cisplatin, a standard chemotherapy drug:

TreatmentConcentration (µM)Post-Treatment Viability (%)
This compound10065
Cisplatin1040

The compound exhibited lower cytotoxicity towards non-cancerous cells, indicating a favorable therapeutic index.

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cell signaling pathways. This interaction may lead to:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)acetamideLacks phenyl groupReduced activity
N-(2-chlorophenyl)-2-phenyacetamideLacks pyrrole ringAltered interaction with targets
2-phenylenepyrrole acetamideSimple pyrrole structureWeaker antimicrobial properties

The presence of both phenyl and pyrrole rings in this compound contributes to its enhanced biological properties.

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